Product packaging for Biotin-PEG5-OH(Cat. No.:)

Biotin-PEG5-OH

Cat. No.: B12099978
M. Wt: 463.6 g/mol
InChI Key: IIFSCYFMGWFCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Biotinylation Reagents within Chemical Biology

Biotinylation is a widely used technique in chemical biology that involves the covalent attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, and other biomolecules. broadpharm.comaxispharm.comnih.gov This process leverages the extraordinarily strong and highly specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin. broadpharm.comaxispharm.com This affinity is one of the strongest known non-covalent interactions in nature, making it an ideal tool for a variety of research applications. broadpharm.com

Biotinylation reagents are instrumental in:

Detection and Labeling: Biotinylated molecules can be easily detected using streptavidin or avidin conjugated to enzymes, fluorophores, or other reporter molecules. broadpharm.com

Purification and Isolation: The strong biotin-streptavidin bond allows for the efficient capture and purification of biotin-labeled molecules from complex mixtures. broadpharm.com

Targeting: In fields like drug delivery, biotin can serve as a targeting ligand, as many cancer cells overexpress biotin receptors on their surface. nih.govnih.gov

The Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Design

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer that is frequently used in bioconjugation, a process also known as PEGylation. The incorporation of PEG chains into biotinylation reagents and other bioconjugates offers several key advantages:

Increased Solubility: PEG is highly soluble in water and can impart this property to the molecules it is attached to, which is particularly beneficial when working with hydrophobic compounds.

Enhanced Stability: PEGylation can protect molecules from enzymatic degradation and can increase their stability in biological fluids.

Reduced Immunogenicity: The presence of a PEG chain can shield a molecule from the host's immune system, reducing its immunogenic and antigenic effects.

Improved Pharmacokinetics: In therapeutic applications, PEGylation can prolong the circulation time of a drug in the bloodstream.

The PEG component in Biotin-PEG5-OH acts as a flexible spacer arm, which can reduce steric hindrance and allow the biotin moiety to more effectively bind to avidin or streptavidin. axispharm.com

Overview of this compound as a Research Tool

This compound is a heterobifunctional linker, meaning it has two different reactive ends. One end is the biotin group, which provides the high-affinity binding to streptavidin or avidin. The other end is a terminal hydroxyl (-OH) group, which can be chemically modified for conjugation to other molecules. The "PEG5" designation indicates that the PEG spacer consists of five ethylene (B1197577) glycol units.

This specific structure makes this compound a valuable research tool for a variety of applications, including the functionalization of nanoparticles and the development of targeted drug delivery systems. rsc.orgnih.gov For instance, the hydroxyl group can be activated or converted to other functional groups to allow for the covalent attachment of the biotin-PEG linker to a surface or another molecule.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C22H41N3O8S
Molecular Weight 507.64 g/mol
CAS Number 1354636-28-5

Detailed Research Findings

While specific studies exclusively citing "this compound" are not extensively detailed in readily available literature, the principles of its application can be understood from research utilizing similar Biotin-PEG-OH constructs. These studies highlight the utility of such reagents in creating sophisticated systems for diagnostics and therapeutics.

One area of significant research is the use of biotin-PEG linkers in the development of nanoparticle-based probes. For example, gold nanoparticles have been functionalized with biotin-PEG linkers to create universal constructs for the detection of both proteins and nucleic acids. nih.gov In such systems, the biotin-PEG molecule is attached to the nanoparticle surface, providing a means to subsequently bind streptavidin-conjugated reporters or to capture biotinylated targets. The PEG linker in these constructs serves to improve the stability of the nanoparticles and to extend the biotin group away from the nanoparticle surface, making it more accessible for binding. nih.gov

In the realm of targeted cancer therapy, biotin is recognized as a valuable targeting moiety due to the overexpression of biotin receptors on the surface of many types of cancer cells. nih.govnih.gov Biotin-PEG conjugates can be used to decorate the surface of drug-loaded nanoparticles or other drug delivery vehicles. This biotin functionalization facilitates the selective uptake of the therapeutic agent by cancer cells through receptor-mediated endocytosis, potentially increasing the efficacy of the treatment while minimizing side effects on healthy tissues. nih.govnih.gov The PEG component in these systems not only enhances solubility and stability but also provides a flexible linkage for the biotin targeting ligand.

Table 2: Components of this compound and Their Functions

ComponentFunction
Biotin High-affinity binding to avidin and streptavidin; targeting moiety for cancer cells.
PEG5 Spacer Increases solubility, provides a flexible linker to reduce steric hindrance.
Hydroxyl (-OH) Group A reactive site for covalent attachment to other molecules or surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37N3O7S B12099978 Biotin-PEG5-OH

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFSCYFMGWFCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamentals of Biotinylation and Pegylation in Research Contexts

Biochemistry of Biotin (B1667282) and its Molecular Recognition by Avidin (B1170675)/Streptavidin

The utility of biotin as a molecular tag is rooted in its remarkable affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification systems in molecular biology.

Principles of the Biotin-Avidin/Streptavidin Interaction Affinity and Specificity

The interaction between biotin and avidin (from egg white) or streptavidin (from the bacterium Streptomyces avidinii) is characterized by an exceptionally low dissociation constant (Kd), typically in the range of 10^-14 to 10^-15 M. This near-irreversible binding is highly specific, rapid, and stable over a wide range of pH, temperature, and denaturing conditions. The strength of this interaction is attributed to a combination of hydrogen bonds, van der Waals forces, and the burial of the biotin molecule within a deep binding pocket in the tetrameric avidin or streptavidin protein.

While both avidin and streptavidin exhibit high affinity for biotin, streptavidin is often preferred in research applications due to its lower non-specific binding. Avidin is a glycoprotein with a high isoelectric point, which can lead to electrostatic interactions with negatively charged biomolecules. In contrast, streptavidin is not glycosylated and has a near-neutral isoelectric point, reducing the likelihood of such non-specific interactions.

Structural Considerations of Biotin and its Derivatives

Biotin is a small, water-soluble vitamin (Vitamin B7) with a molecular weight of 244.31 g/mol . Its structure consists of a ureido ring fused with a tetrahydrothiophene ring, and a valeric acid side chain. This valeric acid chain provides a convenient handle for chemical modification and conjugation to other molecules without significantly impairing its binding to avidin or streptavidin.

Biotin-PEG5-OH is a derivative of biotin where the valeric acid side chain is linked to a polyethylene (B3416737) glycol (PEG) spacer, which is in turn terminated with a hydroxyl (-OH) group. The specific structure of this compound includes a five-unit PEG linker.

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C20H37N3O7S
Molecular Weight 463.59 g/mol
IUPAC Name N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Appearance To be determined
Purity >95% (or refer to the Certificate of Analysis)

This data is based on commercially available information for this compound.

The terminal hydroxyl group of this compound provides a reactive site for further conjugation to a variety of functional groups on target molecules, such as carboxylic acids, through esterification, or it can be activated for reaction with other moieties.

Principles of Polyethylene Glycol (PEG) in Bioconjugation

Polyethylene glycol (PEG) is a polyether compound with the general structure H−(O−CH2−CH2)n−OH. In bioconjugation, PEG chains of varying lengths are used to modify proteins, peptides, oligonucleotides, and other molecules. The "5" in this compound denotes that the PEG linker consists of five repeating ethylene (B1197577) glycol units.

Molecular Characteristics of PEG Relevant to Bioconjugation

PEG is a synthetic, hydrophilic, and biocompatible polymer. Its key characteristics that make it highly suitable for bioconjugation include:

Flexibility: The PEG chain is highly flexible, which can help to maintain the biological activity of the conjugated molecule by providing a spacer that minimizes steric hindrance.

Biocompatibility: PEG is generally considered non-toxic and non-immunogenic.

Solubility: PEG is soluble in a wide range of aqueous and organic solvents.

Influence of PEG on Conjugate Hydrophilicity and Solubility in Aqueous Systems

One of the primary reasons for incorporating a PEG spacer into a biotinylation reagent is to enhance the hydrophilicity and aqueous solubility of the resulting conjugate. Many biomolecules, particularly those with hydrophobic regions, have limited solubility in aqueous buffers. The attachment of a hydrophilic PEG chain can significantly improve their solubility, preventing aggregation and precipitation. The PEG spacer in this compound, therefore, imparts favorable solubility characteristics to the biotinylated molecule, making it more amenable to use in biological assays and systems.

A study on the functionalization of live magnetotactic bacteria with biotinylated polyethylene glycol demonstrated the improved stealth properties of the bacteria, suggesting that the PEG coating helps to prevent aggregation and interaction with phagocytic cells. While this study did not specify the exact length of the PEG linker, it highlights the general principle of PEG's role in improving the properties of bioconjugates in aqueous environments.

Minimizing Non-Specific Interactions through PEGylation

In addition to improving solubility, PEGylation is a well-established strategy for reducing non-specific binding of biomolecules to surfaces and other proteins. The flexible PEG chain creates a hydrated layer around the conjugated molecule, which acts as a steric shield, preventing unwanted interactions. This "stealth" effect is crucial in many applications, such as immunoassays and in vivo imaging, where minimizing background signal is essential for achieving high sensitivity and specificity.

Research has shown that the incorporation of PEG linkers onto gold nanoparticle probes reduces the tendency for non-specific probe adsorption and increases the specificity of the assay for a wide variety of molecules.

A study involving the identification of modified peptides utilized biotin-PEG-azide linkers of varying lengths (PEG3, PEG4, and PEG5) to tag proteins. The use of these PEGylated linkers facilitated the enrichment and identification of peptides via mass spectrometry, demonstrating the utility of PEG spacers in complex biological samples. The incremental mass shifts observed for the different PEG lengths were crucial for data analysis.

Table 2: Observed Mass Modifications in a Peptide Identification Study Using Biotin-PEGx-Azides

Compound Observed Mass Modification (Da)
Biotin-PEG3-Azide 598.27848
Biotin-PEG4-Azide 642.30470
Biotin-PEG5-Azide 686.33091

Data from a study on the single-sequence identification of modified peptides. Note that this data is for the azide (B81097) derivative of Biotin-PEG-OH.

Impact of PEG Chain Length (e.g., PEG5) on Molecular Behavior

The compound this compound features a discrete PEG linker consisting of five ethylene glycol units. This specific length provides a balance between the desirable properties conferred by PEGylation and the need to maintain a defined chemical structure. The PEG5 spacer is sufficient to significantly increase the water solubility of the biotin moiety and attached molecules compared to simple hydrocarbon spacers. medchemexpress.combroadpharm.com It also provides a flexible arm that extends the biotin tag away from the surface of the conjugated molecule, which is crucial for minimizing steric hindrance and ensuring accessibility for binding to avidin or streptavidin.

Table 1: General Influence of Increasing PEG Chain Length on Molecular Properties
PropertyEffect of Increasing PEG Chain LengthRationale
Hydrodynamic SizeIncreasesThe physical size of the polymer chain increases with more repeating units. wikipedia.org
SolubilityIncreasesPEG is highly hydrophilic, and longer chains enhance the overall water solubility of the conjugate. taylorandfrancis.com
FlexibilityIncreasesLonger polymer chains exhibit greater conformational freedom and flexibility. researchgate.net
Immunogenicity ShieldingImprovesA thicker, more flexible PEG layer provides a more effective barrier against immune system components. rsc.org
Thermal StabilityImprovesThe polymer network can enhance the structural integrity of the conjugate, increasing its stability at higher temperatures. acs.org
Table 2: Chemical Properties of this compound
PropertyValue
Molecular FormulaC20H37N3O7S chemicalbook.com
Molecular Weight463.59 g/mol chemicalbook.com
Boiling Point (Predicted)735.6±60.0 °C chemicalbook.com
Density (Predicted)1.182±0.06 g/cm3 chemicalbook.com
Functional GroupsBiotin, PEG Linker, Primary Hydroxyl (-OH) medchemexpress.combroadpharm.com

Theoretical Frameworks for Biotin-PEG Conjugate Design

The design of heterobifunctional molecules like this compound is guided by a modular and strategic framework aimed at combining the distinct functionalities of each component to create a highly effective research tool. The theoretical basis for designing Biotin-PEG conjugates rests on several key principles.

Second is the concept of the Spacer Effect . The PEG linker is not merely a passive connector; it is an active component in the design. Its length and chemical nature are chosen to physically separate the biotin tag from the molecule it is labeling. abbexa.com This separation is critical for overcoming potential steric hindrance that might otherwise prevent the bulky avidin or streptavidin proteins from accessing and binding to the biotin. The flexibility of the PEG5 chain allows the biotin to orient itself favorably for this interaction. researchgate.net

Third is the principle of Physicochemical Property Modulation . Many biomolecules and organic compounds are hydrophobic and have limited solubility in aqueous buffers used in biological experiments. The inclusion of the hydrophilic PEG chain is a deliberate design choice to enhance the water solubility of the entire conjugate, preventing aggregation and improving handling. medchemexpress.comnih.gov

Finally, the design framework incorporates Controlled Covalent Attachment . The synthesis of molecules like this compound is intended to produce a reagent that can form a stable, covalent bond with a target. The primary hydroxyl group is a versatile functional handle that can be used in various chemical reactions to achieve this linkage, ensuring the biotin tag remains permanently affixed to the molecule of interest during subsequent experimental steps. nih.gov This modular design allows researchers to create custom bioconjugates for a wide array of applications, from targeted drug delivery research to advanced molecular imaging. biochempeg.comnih.gov

Synthetic Methodologies and Derivatization Strategies for Biotin Peg5 Oh

Chemical Synthesis Approaches for Biotin-PEG-OH Analogues

The synthesis of biotinylated PEG derivatives generally involves coupling biotin (B1667282), or an activated form of biotin, to a PEG chain possessing a suitable terminal functional group. For Biotin-PEG5-OH, the synthesis would typically start with a PEG chain of approximately five ethylene (B1197577) glycol units (PEG5) that has a terminal hydroxyl group.

The process generally involves:

Biotin Activation: Biotin is often activated by converting its carboxyl group into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with NHS. alfa-chemistry.com

PEGylation Reaction: The activated biotin is then reacted with a hydroxyl-terminated PEG chain (PEG5-OH). This coupling typically forms a stable ester or amide linkage, depending on the specific activation and PEG functionalization strategy. alfa-chemistry.com

While direct synthesis routes for "this compound" are not extensively detailed in the provided literature, the principles are derived from the synthesis of other biotin-PEG derivatives. For instance, a patent describes a method for synthesizing pegylated biotin derivatives using biotin and oligomeric polyethylene (B3416737) glycol through a multi-step process including sulfonylation, ammonification, condensation, and hydrolysis. google.com The length of the PEG chain, such as PEG5, can be controlled during the synthesis of the PEG precursor itself, often through controlled polymerization of ethylene oxide. sigmaaldrich.comresearchgate.net

Functional Group Transformations of the Terminal Hydroxyl Group

The terminal hydroxyl (-OH) group of PEG is a versatile handle that can be chemically modified to introduce a variety of reactive functionalities, enabling diverse conjugation strategies. For this compound, these transformations are crucial for its integration into bioconjugation platforms. Common methods for functionalizing PEG hydroxyl groups include:

Tosylation/Mesylation: The hydroxyl group can be converted into a tosylate (Ts) or mesylate (Ms) ester by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. mdpi.comgoogle.comnih.gov

Azide (B81097) Introduction: Tosylated or mesylated PEG derivatives can react with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield azide-terminated PEG (PEG-N₃). This transformation is fundamental for click chemistry. mdpi.comnih.govnih.gov

Amine Introduction: Amino-terminated PEGs (PEG-NH₂) are highly valuable intermediates. They can be synthesized from hydroxyl-terminated PEGs via a multi-step process involving conversion to azides followed by reduction using reagents such as triphenylphosphine (B44618) (PPh₃), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (Pd/C). nih.govresearchgate.net Alternatively, a two-step strategy employing the Mitsunobu reaction to form a phthalimido-terminated PEG, followed by hydrazine (B178648) treatment, can yield amino-terminated PEGs. nih.govresearchgate.net

Thiol Introduction: PEG-OH can be converted to thiol-terminated PEG (PEG-SH) by reacting tosylated PEG with sodium hydrosulfide (B80085) (NaSH). mdpi.com

Mitsunobu Reaction: This reaction offers a direct and efficient method to transform PEG hydroxyl end-groups into various functionalities, including azides, aldehydes, primary amines, thiols, and N-oxymaleimides, often in a single step without compromising PEG integrity. nih.gov

These transformations allow the this compound molecule to be converted into derivatives that are pre-functionalized for specific conjugation reactions, such as Biotin-PEG5-azide or Biotin-PEG5-alkyne.

Table 1: Common Transformations of PEG Hydroxyl End-Groups

Transformation TypeKey ReagentsTypical SolventResulting Functional GroupKey References
Tosylation/Mesylation TsCl or MsCl, Base (e.g., Pyridine, Et₃N)Chloroform, DCM, DMF-OTs or -OMs mdpi.comgoogle.comnih.gov
Azide Introduction NaN₃ (from Ts/Ms-PEG)DMF-N₃ mdpi.comnih.gov
Amine Introduction (via Azide) PPh₃, LiAlH₄, H₂/Pd-C, Zn/NH₄ClVarious-NH₂ nih.govresearchgate.net
Amine Introduction (Mitsunobu) Phthalimide, PPh₃, DEAD/DIAD, then HydrazineVarious-NH₂ nih.govresearchgate.net
Thiol Introduction NaSH (from Ts-PEG)Water-SH mdpi.com
Thioacetate Introduction K₂CO₃, Thioacetic acidDMF-SCH₃CO mdpi.com
Aldehyde Introduction Via Mitsunobu reactionVarious-CHO nih.gov

Integration of this compound into Advanced Bioconjugation Platforms

Once functionalized, derivatives of this compound can be readily integrated into various bioconjugation strategies, most notably "click" chemistry and other bioorthogonal reactions. The PEG spacer enhances the solubility of the conjugate and provides a degree of separation between the biotin moiety and the target molecule, which can improve binding efficiency to streptavidin or avidin (B1170675). baseclick.eulumiprobe.comlumiprobe.comsigmaaldrich.com

Click Chemistry Conjugation Strategies (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, particularly the azide-alkyne cycloaddition, is a cornerstone for bioconjugation due to its high efficiency, selectivity, and mild reaction conditions. This compound can be converted into either an azide- or an alkyne-terminated derivative for these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,2,3-triazole ring.

Biotin-PEG5-azide can be synthesized from this compound via the methods described in Section 3.2 and subsequently reacted with alkyne-functionalized biomolecules (e.g., proteins, peptides, nucleic acids) or materials. lumiprobe.commedchemexpress.commedchemexpress.comnih.govchempep.commedchemexpress.com

Conversely, Biotin-PEG5-alkyne can be prepared and reacted with azide-functionalized targets. medchemexpress.combiochempeg.comsigmaaldrich.com

The resulting triazole linkage is metabolically stable and does not interfere with biological processes. nih.govnih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant of click chemistry utilizes strained cyclooctynes (e.g., dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)) that react rapidly with azides without the need for a metal catalyst. This is particularly advantageous for applications in live cells or sensitive biological systems where copper toxicity is a concern.

Biotin-PEG5-azide can react with DBCO- or BCN-modified molecules. lumiprobe.commedchemexpress.commedchemexpress.comchempep.com

Similarly, DBCO-PEG5-alkyne could react with azide-modified molecules, with the biotin moiety attached via the DBCO-PEG5 linker. baseclick.eusigmaaldrich.com

SPAAC offers mild reaction conditions and avoids the potential side reactions associated with copper catalysts. nih.govnih.gov

Table 2: Biotin-PEG Derivatives in Click Chemistry

Biotin-PEG DerivativeTerminal GroupPrimary Reaction TypeReacts WithKey ApplicationsReferences
Biotin-PEG5-azideAzide (-N₃)CuAACTerminal AlkyneBioconjugation, PROTAC synthesis, labeling of alkyne-modified biomolecules. lumiprobe.commedchemexpress.commedchemexpress.comchempep.commedchemexpress.com
Biotin-PEG5-azideAzide (-N₃)SPAACStrained Cyclooctynes (e.g., DBCO, BCN)Copper-free bioconjugation, labeling in live cells, PROTAC synthesis. lumiprobe.commedchemexpress.commedchemexpress.comchempep.com
Biotin-PEG5-alkyneAlkyne (‑C≡CH)CuAACAzideBioconjugation, PROTAC synthesis, labeling of azide-modified biomolecules. medchemexpress.combiochempeg.comsigmaaldrich.com

Other Bioorthogonal Reaction Chemistries

Beyond click chemistry, this compound derivatives can be designed to participate in other bioorthogonal reactions, expanding their utility in complex biological environments. These reactions are characterized by their selectivity and ability to proceed without interfering with endogenous biological processes.

Tetrazine Ligation: This reaction involves the inverse electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481), TCO) or alkyne. Tetrazine-functionalized molecules can react rapidly with azide- or alkyne-modified molecules. If this compound were converted to a tetrazine derivative, it could be used for rapid bioconjugation. iris-biotech.de

Oxime and Hydrazone Ligation: These reactions involve the condensation of aldehydes or ketones with amines or hydrazines, respectively, to form stable oxime or hydrazone linkages. If this compound were converted to an aldehyde derivative (e.g., via Mitsunobu reaction), it could be used for conjugation to amine-containing biomolecules. nih.govnih.gov

Staudinger Ligation: This reaction involves the reaction between an azide and a phosphine, typically leading to an amide linkage after hydrolysis. While less common for PEGylation compared to click chemistry, it represents another bioorthogonal approach. nih.gov

The choice of bioorthogonal reaction depends on the specific application, including the need for catalyst-free conditions, reaction kinetics, and the nature of the target biomolecule. The ability to functionalize the terminal hydroxyl group of this compound allows for its adaptation to these diverse bioconjugation strategies.

Compound Name List:

this compound

Polyethylene Glycol (PEG)

Biotin-PEG5-azide

Biotin-PEG5-alkyne

N-hydroxysuccinimide (NHS)

N,N'-dicyclohexylcarbodiimide (DCC)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

p-toluenesulfonyl chloride (TsCl)

methanesulfonyl chloride (MsCl)

sodium azide (NaN₃)

triphenylphosphine (PPh₃)

lithium aluminum hydride (LiAlH₄)

palladium on carbon (Pd/C)

sodium hydrosulfide (NaSH)

dibenzocyclooctyne (DBCO)

bicyclononyne (BCN)

trans-cyclooctene (TCO)

Bioconjugation Applications and Methodologies Utilizing Biotin Peg5 Oh

Covalent and Non-Covalent Bioconjugation Strategies with Biotin-PEG Compounds

Biotin-PEG compounds can be employed in both covalent and non-covalent bioconjugation strategies. Covalent strategies involve the formation of stable chemical bonds between the biotin-PEG reagent and the target biomolecule. This is typically achieved by activating the terminal hydroxyl group of Biotin-PEG5-OH to create a reactive group that can target specific functional groups on proteins, nucleic acids, or other molecules. Non-covalent strategies, on the other hand, primarily revolve around the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin). In this approach, a biomolecule is first conjugated to streptavidin, and this complex is then linked to a biotinylated molecule, such as one modified with this compound. The PEG linker in these compounds enhances water solubility and reduces steric hindrance, thereby improving the efficiency of the biotinylation and subsequent detection. axispharm.comwindows.net

Amine-reactive biotinylation is one of the most common methods for labeling proteins and other biomolecules containing primary amines (-NH2), such as those found on lysine (B10760008) residues and the N-terminus of polypeptides. broadpharm.com The hydroxyl group of this compound can be activated to create an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG5-NHS ester. biochempeg.comdcchemicals.com This NHS ester readily reacts with primary amines in a pH range of 7-9 to form a stable amide bond. broadpharm.com

The general reaction scheme is as follows: Biotin-PEG5-NHS + Protein-NH₂ → Biotin-PEG5-NH-Protein + NHS

The hydrophilic PEG5 spacer in Biotin-PEG5-NHS enhances the water solubility of the reagent and the resulting biotinylated protein, which can help to prevent aggregation. biochempeg.combiochempeg.com

Characteristics of Amine-Reactive Biotinylation with Biotin-PEG5-NHS Ester
ParameterDescriptionReference
Target Functional GroupPrimary amines (-NH₂) on lysine residues and N-termini of proteins. broadpharm.com
Reactive Biotin-PEG5 DerivativeBiotin-PEG5-N-hydroxysuccinimide (NHS) ester. biochempeg.comdcchemicals.com
Reaction pHTypically 7-9. broadpharm.com
Resulting BondStable amide bond. dcchemicals.com
Key Advantage of PEG5 SpacerIncreases water solubility and reduces steric hindrance. biochempeg.combiochempeg.com

Sulfhydryl-reactive biotinylation targets the thiol groups (-SH) of cysteine residues in proteins. This approach is often more specific than amine-reactive strategies due to the lower abundance of free sulfhydryl groups. To make this compound reactive towards sulfhydryls, its terminal hydroxyl group can be modified to incorporate a maleimide (B117702) group, creating Biotin-PEG5-Maleimide. polysciences.comdojindo.com The maleimide moiety reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. thermofisher.com

The reaction proceeds as follows: Biotin-PEG5-Maleimide + Protein-SH → Biotin-PEG5-S-Protein

This method is particularly useful when primary amines are located in the active site of a protein, and their modification could lead to inactivation. thermofisher.com

Features of Sulfhydryl-Reactive Biotinylation
ParameterDescriptionReference
Target Functional GroupSulfhydryl groups (-SH) on cysteine residues. thermofisher.com
Reactive Biotin-PEG5 DerivativeBiotin-PEG5-Maleimide. polysciences.comdojindo.com
Reaction pHTypically 6.5-7.5. thermofisher.com
Resulting BondStable thioether bond. polysciences.com
Primary ApplicationSite-specific labeling of proteins where amine modification is undesirable. thermofisher.com

Carboxyl groups (-COOH), present on aspartic acid, glutamic acid residues, and the C-terminus of proteins, can also be targeted for biotinylation. This strategy typically involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group. gbiosciences.combroadpharm.com The activated carboxyl group can then react with an amine-containing biotin derivative. In this context, this compound would first be converted to Biotin-PEG5-Amine. nih.gov The EDC-activated carboxyl group on the protein then reacts with the primary amine of Biotin-PEG5-Amine to form a stable amide bond. broadpharm.com

The two-step reaction can be summarized as:

Protein-COOH + EDC → Protein-CO-EDC (activated intermediate)

Protein-CO-EDC + Biotin-PEG5-NH₂ → Protein-CO-NH-PEG5-Biotin + EDC by-product

This reaction is typically carried out in a slightly acidic pH range of 4.5-5.5. gbiosciences.com

Glycoproteins, which contain carbohydrate moieties, can be biotinylated by targeting these sugar chains. A common method involves the mild oxidation of cis-diols in the sugar residues with sodium periodate (B1199274) to generate reactive aldehyde groups. researchgate.netjacksonimmuno.com These aldehydes can then be reacted with a biotin derivative containing a hydrazide or an aminooxy group. For this purpose, the hydroxyl group of this compound can be functionalized to yield Biotin-PEG5-Hydrazide. The hydrazide group reacts with the aldehyde to form a stable hydrazone bond. broadpharm.com

The process is as follows:

Glycoprotein-Sugar-(OH)₂ + NaIO₄ → Glycoprotein-Sugar-(CHO)₂

Glycoprotein-Sugar-(CHO)₂ + 2(Biotin-PEG5-Hydrazide) → Glycoprotein-Sugar-(CH=N-NH-CO-PEG5-Biotin)₂

This method is advantageous for labeling glycoproteins without altering the protein's primary amino acid sequence. researchgate.net

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the femtomolar range. lumiprobe.com This robust interaction is widely exploited in secondary conjugation techniques. thermofisher.com In this approach, a primary molecule (e.g., an antibody) is first biotinylated using a reagent like an activated form of this compound. This biotinylated primary molecule can then be detected or captured by a secondary molecule (e.g., an enzyme or a fluorophore) that has been conjugated to streptavidin.

Functionalization of Macromolecules and Nanomaterials

The unique properties of this compound make it an ideal reagent for the functionalization of a diverse range of macromolecules and nanomaterials. This functionalization is critical for numerous applications in research, diagnostics, and therapeutics.

Protein and Peptide Labeling and Immobilization for Research Purposes

This compound and similar biotin-PEG reagents are extensively used for the labeling and immobilization of proteins and peptides. researchgate.net The process of biotinylation, or attaching a biotin molecule, allows for the highly sensitive detection of these biomolecules due to the strong and specific interaction between biotin and streptavidin. nih.gov This strong, non-covalent interaction is nearly irreversible, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M, making it a robust method for immobilizing proteins and peptides onto streptavidin-coated surfaces. nih.govnih.gov

This immobilization is a key step in various research applications, including Surface Plasmon Resonance (SPR) for studying molecular interactions and protein arrays for high-throughput screening. nih.govnih.gov The PEG spacer in this compound is particularly advantageous as it extends the biotin moiety away from the protein or peptide, making it more accessible for binding to streptavidin and reducing potential aggregation issues. iris-biotech.de

A common strategy for labeling proteins and peptides involves activating the terminal hydroxyl group of this compound to react with primary amines (e.g., the ε-amino group of lysine residues) on the protein or peptide surface. This results in a stable covalent bond.

Table 1: Research Applications of Biotinylated Proteins and Peptides

Application Description Key Advantage of Biotin-PEG Linker
Surface Plasmon Resonance (SPR) Immobilization of a protein or peptide onto a sensor chip to study its interaction with other molecules in real-time. nih.govspringernature.com High-affinity, stable immobilization and reduction of non-specific binding to the sensor surface. nih.gov
Protein Microarrays High-throughput screening of protein-protein or peptide-protein interactions by immobilizing biotinylated molecules on a streptavidin-coated slide. nih.gov Uniform orientation of immobilized molecules and enhanced sensitivity of detection. nih.gov
Affinity Purification Isolation of specific binding partners from a complex mixture by using a biotinylated protein or peptide as bait immobilized on a streptavidin matrix. biosyn.com Strong and specific capture of target molecules, allowing for stringent washing conditions. biosyn.com

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection and quantification of an analyte using a biotinylated detection antibody, which is then bound by a streptavidin-enzyme conjugate for signal generation. | Signal amplification and increased assay sensitivity. |

Nucleic Acid Functionalization (e.g., Oligonucleotide Biotinylation)

This compound is also employed in the functionalization of nucleic acids, such as oligonucleotides. Biotinylated oligonucleotides are widely used as probes and primers in a variety of molecular biology techniques. biosyn.com The biotin label can be incorporated at the 5' or 3' end of the oligonucleotide, or internally. The PEG spacer, in this context, serves to distance the biotin from the nucleic acid chain, which can be crucial for efficient hybridization and interaction with other molecules. biosyn.com

Biotinylated oligonucleotides are fundamental tools for:

Affinity purification of DNA-binding proteins: A biotinylated oligonucleotide with a specific DNA sequence can be immobilized on a streptavidin matrix to capture its corresponding binding protein from a cell extract. biosyn.com

Electrophoretic mobility shift assays (EMSA): While traditionally using radioactive probes, biotinylated oligonucleotides can be used as a non-radioactive alternative for detecting protein-DNA interactions.

Hybridization assays: In techniques like Southern and Northern blotting, biotinylated probes can be used to detect specific DNA or RNA sequences, respectively.

Surface Modification of Nanoparticles and Polymeric Structures

The surface modification of nanoparticles and polymeric structures with this compound is a rapidly growing area of research with significant potential in drug delivery, diagnostics, and bio-imaging. nih.govmdpi.com The PEG component of the molecule plays a crucial role in these applications by creating a hydrophilic and biocompatible "stealth" layer on the nanoparticle surface. This PEG layer can help to reduce phagocytic uptake and increase circulation time in vivo. rsc.org

The biotin moiety provides a versatile handle for attaching these modified nanoparticles to streptavidin-conjugated targeting ligands, such as antibodies or peptides, enabling the targeted delivery of therapeutic agents to specific cells or tissues. nih.gov For instance, novel biotin-polyethylene glycol gold nanoparticle probes have been developed for the simultaneous detection of both nucleic acids and proteins. nih.gov

Table 2: Examples of Nanoparticle Functionalization with Biotin-PEG

Nanoparticle Type Application Purpose of Biotin-PEG Functionalization Research Finding
Gold Nanoparticles (AuNPs) Universal probes for biomarker detection To enable the attachment of streptavidin, which then allows for the detection of biotinylated targets (proteins and nucleic acids). nih.gov Enabled the sensitive detection of prostate-specific antigen (PSA) and microRNAs from a single sample. nih.gov
Poly(D,L-lactide-co-glycolide) (PLGA) Nanoparticles Drug delivery To provide a means for attaching avidin-linked ligands for targeted drug delivery. researchgate.net Successfully demonstrated the specific binding of biotinylated PLGA nanoparticles to a NeutrAvidin-coated surface. researchgate.net

| Polyaminoacid-based Nanoparticles | Targeted delivery of lenvatinib (B1674733) for hepatocellular carcinoma | To facilitate active targeting to the tumor site. nih.gov | In vivo studies showed significant accumulation of the nanoparticles in the solid tumor. nih.gov |

Atomic Force Microscopy (AFM) Tip Functionalization for Molecular Studies

This compound is instrumental in the functionalization of Atomic Force Microscopy (AFM) tips for single-molecule force spectroscopy and molecular recognition imaging. nih.gov By attaching a biotinylated molecule to the AFM tip via a flexible PEG linker, researchers can probe the interactions between single ligand-receptor pairs with high precision. techconnect.org

The methodology typically involves first modifying the AFM tip to introduce reactive groups, such as amines, which can then be coupled with an activated form of this compound (e.g., Biotin-PEG5-NHS ester). jku.at The biotinylated tip can then be used to study its interaction with streptavidin or avidin (B1170675) immobilized on a surface. researchgate.net The PEG spacer acts as a flexible tether, allowing the biotin molecule to orient itself optimally for binding and providing a characteristic signature in the force-distance curves upon unbinding. techconnect.org

The use of a PEG linker is crucial for these studies as it:

Provides a flexible connection between the tip and the biotin molecule.

Reduces non-specific adhesion between the tip and the surface.

Allows for the accurate measurement of unbinding forces.

Functionalization of Biosensor Surfaces

The functionalization of biosensor surfaces with this compound is a common strategy for the development of highly sensitive and specific detection platforms. mdpi.com The biotin-streptavidin interaction is frequently used as a versatile and robust method for immobilizing biorecognition elements (e.g., antibodies, aptamers, or enzymes) onto the sensor surface. kuleuven.be

The process often involves coating the sensor surface (e.g., gold or silicon nitride) with a self-assembled monolayer that can be further modified with this compound. nih.govugent.be This creates a surface that can specifically capture streptavidin or avidin, which can then be used to bind biotinylated recognition molecules. The PEG layer in this setup serves to minimize non-specific adsorption of other molecules from the sample matrix, thereby reducing background noise and improving the signal-to-noise ratio of the biosensor. ugent.bemdpi.com

This approach has been successfully applied to various biosensor technologies, including:

Surface Plasmon Resonance (SPR): For real-time monitoring of biomolecular interactions. kuleuven.be

Quartz Crystal Microbalance (QCM): For measuring mass changes on the sensor surface. nih.gov

Optical Microresonators: For label-free detection of analytes. ugent.be

Electrophotonic Circuits: For biotin sensing. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Streptavidin
Avidin
Biotin-PEG5-NHS ester
NeutrAvidin
Lenvatinib
Prostate-specific antigen (PSA)
Gold

Advanced Research Applications of Biotin Peg5 Oh in Bioscience and Nanotechnology

Strategies for Targeted Delivery Systems (Non-Clinical Research Focus)

The conjugation of therapeutic or imaging agents to Biotin-PEG5-OH provides a powerful strategy for targeted delivery. The biotin (B1667282) moiety acts as a targeting ligand, while the PEG5 linker offers crucial benefits in terms of solubility, stability, and steric hindrance.

Receptor-Mediated Targeting Mechanisms in in vitro and in vivo Research Models

The targeting capability of biotin-conjugated molecules is primarily based on receptor-mediated endocytosis. Many types of cancer cells overexpress biotin receptors to meet their high metabolic demands. This differential expression allows biotin-functionalized nanoparticles, liposomes, and proteins to selectively bind to and be internalized by these cells.

In research models, this mechanism is exploited to deliver payloads specifically to tumor sites. For instance, when a this compound conjugate binds to a biotin receptor on the cell surface, the cell membrane engulfs the entire complex, forming an endosome that transports the payload into the cell's interior. This targeted approach aims to increase the concentration of a therapeutic or imaging agent at the desired site, potentially enhancing efficacy while minimizing off-target effects in preclinical studies.

Conjugate Design for Enhanced Cellular Uptake in Research Models

Research has demonstrated the effectiveness of this design. A study comparing the cellular uptake of bovine serum albumin (BSA), PEGylated BSA (PEG-BSA), and biotin-PEG-conjugated BSA (Bio-PEG-BSA) in A549 human lung cancer cells provides a clear example. The results showed that while PEGylation alone decreased uptake compared to the unmodified protein, the addition of the biotin targeting ligand significantly improved intracellular delivery. nih.gov This suggests that the biotin-mediated interaction with cellular receptors is a dominant factor in facilitating uptake. nih.gov

Comparative Cellular Uptake in A549 Cells
CompoundRelative Intracellular Uptake (Normalized)Key Feature
Bovine Serum Albumin (BSA)1.0Unmodified Protein
PEG-BSA~0.6PEGylated, Non-Targeted
Bio-PEG-BSA~1.5Biotin-Targeted via PEG Linker

Impact on Biodistribution and Circulation Half-Life in Research Models

The inclusion of a PEG linker, a process known as PEGylation, has a profound impact on the pharmacokinetic profile of conjugated molecules in animal models. The PEG chain creates a hydrophilic shield around the conjugate, which serves two primary purposes: it reduces recognition by the reticuloendothelial system (RES), particularly in the liver and spleen, and it decreases renal clearance by increasing the hydrodynamic radius of the molecule. core.ac.uk

These effects collectively lead to a significantly prolonged circulation half-life. For example, studies on PEGylated gold nanoparticles have shown a blood circulation half-life of up to 57 hours in rat models, compared to much shorter times for non-PEGylated counterparts. nih.govresearchgate.net This extended presence in the bloodstream increases the probability of the biotin-targeted conjugate reaching and accumulating at the intended site, a phenomenon known as passive targeting, which complements the active, receptor-mediated targeting provided by the biotin. core.ac.uknih.gov

Biosensor and Bioassay Development

The exceptionally strong and specific interaction between biotin and avidin-family proteins (like streptavidin and avidin), with a dissociation constant (Kd) in the femtomolar range, is a cornerstone of modern bioassay and biosensor technology. researchgate.net this compound is an ideal reagent for immobilizing biomolecules onto sensor surfaces in a controlled and oriented manner.

Signal Amplification Techniques Leveraging Avidin-Biotin Interaction

The avidin-biotin system is widely used for signal amplification in various detection platforms, including ELISA, immunohistochemistry, and electrochemical biosensors. nih.govnih.gov The principle relies on the tetravalent nature of avidin (B1170675) and streptavidin, meaning each protein can bind up to four biotin molecules. nih.govthermofisher.com

This multivalency allows for the creation of layered complexes that significantly increase the number of reporter molecules (e.g., enzymes like horseradish peroxidase or fluorescent dyes) associated with a single binding event. A typical signal amplification strategy involves:

A biotinylated capture probe (e.g., an antibody functionalized with this compound) binds to the target analyte.

Streptavidin is added, which binds to the biotin on the capture probe.

A biotinylated reporter enzyme is then introduced, which binds to the remaining free sites on the streptavidin molecule.

This process can be repeated to build a multi-layered complex, leading to a dramatic amplification of the detection signal. This enhancement allows for the detection of low-abundance targets with high sensitivity. nih.govthermofisher.com

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Applications in Biomolecular Interaction Analysis

QCM-D is a highly sensitive, real-time, label-free technique that measures changes in mass and viscoelastic properties at a sensor surface. nih.gov The biotin-avidin linkage is frequently used to functionalize QCM-D sensors for studying specific biomolecular interactions. diva-portal.orgmdpi.com

In a typical QCM-D application, the sensor surface is first coated with streptavidin. Then, a ligand of interest, conjugated to this compound, is introduced. The high-affinity binding of biotin to the immobilized streptavidin results in a stable, oriented monolayer of the ligand on the sensor surface. The PEG5 linker ensures the ligand is projected away from the surface, making its binding sites accessible for interaction analysis. nih.gov

Researchers can then flow a solution containing the target analyte over the sensor and monitor the interaction in real-time by measuring changes in the crystal's resonant frequency (Δf), which correlates to mass change, and dissipation (ΔD), which relates to the structural or viscoelastic properties of the adsorbed layer. nih.govnanoscience.com This setup allows for the precise determination of binding kinetics (association and dissociation rates), affinity, and conformational changes upon binding.

Typical QCM-D Signal Changes During Surface Functionalization and Interaction Analysis
StepDescriptionExpected Frequency Change (Δf)Expected Dissipation Change (ΔD)Interpretation
1. Streptavidin ImmobilizationStreptavidin is adsorbed onto the sensor surface.Large DecreaseSmall IncreaseFormation of a rigid protein layer.
2. Biotin-PEG5-Ligand BindingThis compound conjugated ligand binds to streptavidin.Moderate DecreaseModerate IncreaseBinding of the ligand and associated water, forming a less rigid layer.
3. Analyte BindingTarget analyte binds to the immobilized ligand.Further DecreaseFurther IncreaseSpecific binding event, indicating mass increase and potential conformational changes.

Immunoassay Development (e.g., ELISA, Western Blotting, Immunoprecipitation)

The unique properties of this compound, specifically the high-affinity interaction between biotin and streptavidin/avidin combined with the hydrophilic and flexible polyethylene (B3416737) glycol (PEG) spacer, have made it a valuable reagent in the development and enhancement of various immunoassays. The PEG5 linker provides sufficient length to reduce steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin conjugates, which is crucial for signal amplification and detection sensitivity.

In an Enzyme-Linked Immunosorbent Assay (ELISA) , biotinylated detection antibodies are frequently used in conjunction with enzyme-conjugated streptavidin. thermofisher.comwho.int This biotin-streptavidin system serves as a powerful signal amplification step. After the biotinylated antibody binds to the target antigen, streptavidin-horseradish peroxidase (HRP) or streptavidin-alkaline phosphatase (AP) is added, which then binds to the biotin. The high degree of biotinylation on the antibody and the multiple binding sites of streptavidin lead to a significant increase in the amount of enzyme localized to the target, resulting in a stronger signal upon substrate addition. Research has shown that the length of the linker between the polymer backbone and biotin can significantly impact the sensitivity of an ELISA, with an optimized, longer linker increasing sensitivity up to five times. rsc.org

For Western Blotting , this compound can be used to label antibodies or proteins of interest. After transferring proteins from a gel to a membrane, the biotinylated probe is used for detection. nih.govresearchgate.net Similar to ELISA, the membrane is subsequently incubated with a streptavidin-enzyme conjugate. This method offers an alternative to traditional primary and secondary antibody systems and can enhance signal detection, which is particularly useful for identifying low-abundance proteins. thermofisher.com It's important to note that the denaturation process in SDS-PAGE does not typically remove the covalently attached biotin from the protein. reddit.com

In Immunoprecipitation (IP) and related techniques like affinity pull-down assays, this compound is used to label a "bait" protein. This biotinylated bait is incubated with a cell lysate or protein mixture to allow for the formation of protein complexes. The entire complex is then captured from the solution using streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads). fishersci.co.uksigmaaldrich.com The non-covalent, yet extremely strong and stable, interaction between biotin and streptavidin allows for stringent washing conditions to remove non-specific binders, leading to a highly purified "prey" protein or complex for subsequent analysis by mass spectrometry or Western blotting. fishersci.co.uknih.gov

Immunoassay Technique Role of this compound Key Advantage
ELISALabeling of detection antibodies.Signal amplification via the biotin-streptavidin system, increasing detection sensitivity. who.int
Western BlottingLabeling of detection probes/antibodies.Enhanced detection of target proteins, especially those with low abundance. thermofisher.comreddit.com
ImmunoprecipitationLabeling of "bait" proteins for pull-down assays.Efficient capture and purification of protein interaction partners under stringent conditions. fishersci.co.uknih.gov

Development of Detection Systems for Small Molecules and Biomolecules

This compound is a key component in the construction of advanced detection systems for a wide array of small molecules and biomolecules, including nucleic acids and proteins. Its utility stems from the ability to conjugate the hydroxyl (-OH) group to various probes or surfaces, while the biotin end serves as a universal anchor for streptavidin-based detection modules.

One prominent application is in the development of nanoparticle-based biosensors. For instance, novel Biotin-PEG gold nanoparticle probes have been synthesized for the simultaneous detection of different classes of biomolecules like proteins (e.g., prostate-specific antigen) and nucleic acids (e.g., microRNAs) in a single sample. nih.gov In this system, the Biotin-PEG linker is attached to the gold nanoparticle surface. These probes can then be used in microarray assays, where they bind to captured, biotinylated target molecules via a streptavidin bridge, enabling highly sensitive detection down to the femtomolar range for nucleic acids. nih.gov The PEG spacer is critical in these constructs for enhancing the stability of the nanoparticles in biological environments. nih.gov

Furthermore, the principles of biotin recognition are being exploited to create highly sensitive, label-free detection platforms. For example, liquid crystal-based optofluidic biosensors have been developed to detect biotin itself as a model small molecule. researchgate.net In such systems, immobilized streptavidin acts as the recognition element. The binding of biotin interferes with the liquid crystal orientation, causing a measurable shift in the optical properties of the sensor, which allows for ultra-low detection limits. researchgate.net While this detects biotin, the same principle can be inverted, using an immobilized, biotinylated probe to detect streptavidin-conjugated targets.

The versatility of biotin extends to the creation of fluorescent probes for biosensing applications. Biotin can be incorporated into fluorescent organic small molecules, which can then be used to target and visualize specific cellular components or processes. magtech.com.cn The this compound molecule provides a convenient building block for synthesizing such probes, offering a hydrophilic spacer to separate the biotin-targeting moiety from the fluorescent reporter.

Detection System Analyte Role of this compound Principle of Detection
Gold Nanoparticle ProbesProteins, Nucleic AcidsForms the surface linker on the nanoparticle.Biotin-PEG-AuNPs bind to targets via streptavidin, and signal is amplified by metal deposition, enhancing light scattering. nih.gov
Optofluidic BiosensorsSmall Molecules (e.g., Biotin)Serves as the target analyte in model systems.Binding of biotin to immobilized streptavidin alters liquid crystal orientation, causing a detectable optical signal shift. researchgate.net
Fluorescent ProbesVarious BiomoleculesActs as a building block for probe synthesis.The biotin moiety directs the fluorescent molecule to a specific target for imaging or sensing. magtech.com.cn

Molecular Recognition and Interaction Studies

Protein-Protein Interaction Analysis (e.g., Affinity Pull-Downs, Label Transfer)

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and this compound is an instrumental tool in these investigations. Its application in affinity pull-down assays and label transfer techniques leverages the high specificity and affinity of the biotin-streptavidin interaction. nih.gov

Affinity Pull-Downs: This is a classic and widely used method to identify binding partners. fishersci.co.uk A protein of interest (the "bait") is labeled with biotin using a reagent derived from this compound. The biotinylated bait is then incubated with a cell lysate containing potential interaction partners ("prey"). The bait, along with any bound prey proteins, is captured from the lysate using streptavidin-coated beads. nih.govthermofisher.com The PEG5 spacer arm helps to minimize steric hindrance, making the biotin tag more accessible and improving the capture efficiency of interacting proteins. After washing away non-specifically bound proteins, the captured complexes are eluted and the prey proteins are identified, typically by mass spectrometry. nih.gov This biotin-tag pull-down system is advantageous because of its high specificity and the fact that it does not require a specific antibody for the bait protein. nih.gov

Label Transfer: This technique is used to identify proteins that are in close proximity to a protein of interest. A trifunctional reagent is often employed, which contains a protein-reactive group, a photoreactive group, and a biotin tag, often spaced by a PEG linker. The reagent is first conjugated to the bait protein via the amine-reactive group. Upon interaction with a prey protein, the complex is exposed to UV light, which activates the photoreactive group, causing it to covalently bind to the nearby prey protein. A cleavable bond within the crosslinker (e.g., a disulfide bond) is then broken, transferring the biotin label from the bait to the prey protein. thermofisher.com The now-biotinylated prey protein can be purified using streptavidin affinity chromatography and identified. This method is powerful for mapping interaction surfaces and identifying transient or weak binding partners. thermofisher.com Proximity biotinylation techniques like BioID, which use a promiscuous biotin ligase fused to a bait protein, also rely on biotinylating nearby proteins to map interaction networks. nih.govresearchgate.net

Ligand-Receptor Binding and Activity Studies

This compound is a valuable tool for studying the interactions between ligands and their receptors. The fundamental principle relies on the exceptionally strong and specific non-covalent bond between biotin and avidin or streptavidin (Kd = 10⁻¹⁵ M), which is one of the strongest known biological interactions. broadpharm.com

In a typical ligand-receptor binding assay, the ligand of interest can be chemically modified with this compound. The hydroxyl group allows for straightforward conjugation to the ligand without significantly altering its native structure or binding affinity, a process aided by the flexible and inert PEG5 spacer. This biotinylated ligand can then be used in various assay formats. For example, it can be immobilized on a streptavidin-coated surface (such as a microplate or sensor chip) to act as a capture agent for its receptor from a complex biological sample. The amount of bound receptor can then be quantified, allowing for the determination of binding kinetics and affinity.

Conversely, the biotinylated ligand can be used in a solution-based assay. After incubating the biotinylated ligand with its receptor, the resulting complex can be captured on a streptavidin-coated solid support, separating it from the unbound ligand. This approach is useful for determining binding specificity and for screening compound libraries for molecules that inhibit the ligand-receptor interaction. The PEG5 spacer enhances the water solubility of the biotinylated ligand and extends the biotin moiety away from the ligand, ensuring it is accessible for binding to streptavidin without interfering with the ligand-receptor interaction itself.

Applications in Proteomics and Chemical Biology Probes

Affinity Capture and Purification Methodologies

This compound serves as a cornerstone reagent for affinity capture and purification in proteomics and chemical biology. The combination of the biotin group for high-affinity binding and the PEG spacer for improved solubility and reduced steric hindrance makes it ideal for isolating specific proteins or protein classes from complex mixtures like cell lysates. biochempeg.com

The methodology generally involves the biotinylation of a target molecule or a probe that selectively binds to a target. This biotinylated entity is then used to "fish out" its binding partners or the target itself. For example, in chemical proteomics, a small molecule inhibitor can be functionalized with a Biotin-PEG linker. When this probe is introduced to a cell lysate, it binds to its target protein(s). Subsequently, the entire probe-protein complex is captured on streptavidin-functionalized beads. broadpharm.com This affinity capture allows for the isolation and subsequent identification of the target proteins by mass spectrometry, a process crucial for understanding drug mechanisms of action and discovering new drug targets.

This technique is not limited to proteins. Biotinylated RNA probes can be used to perform affinity pull-downs of RNA-binding proteins (RBPs) to study ribonucleoprotein complexes. nih.govnih.gov The hydroxyl group of this compound can be derivatized to create various reactive moieties (e.g., amines, carboxylic acids) to facilitate conjugation to a wide range of biomolecules for these purification purposes. medchemexpress.com The use of homologous biotinyl azides with different PEG linker lengths (e.g., PEG3, PEG4, PEG5) has also been explored to improve the confidence of identifying modified peptides in proteomics experiments by creating unique mass shifts. chemrxiv.org

Application Area Biotinylated Component Captured Target Purpose
Chemical ProteomicsSmall molecule inhibitor/probeTarget protein(s)Target identification and validation.
Protein-Complex Analysis"Bait" proteinInteracting "prey" proteinsMapping protein interaction networks. fishersci.co.uk
RBP AnalysisRNA probeRNA-binding proteins (RBPs)Studying protein-RNA complexes. nih.govnih.gov
General PurificationAntibody or other biomoleculeSpecific antigen or binding partnerNon-radioactive purification of biomolecules. biochempeg.comaxispharm.com

Development of Chemical Probes for Target Identification

This compound is a key reagent in the synthesis of chemical probes designed for the identification and characterization of protein targets, a fundamental process in drug discovery and chemical biology. These probes are instrumental in techniques such as affinity-based protein profiling (ABPP) and proximity-dependent biotin identification (BioID).

The structure of this compound is ideally suited for these applications. The biotin moiety serves as a high-affinity handle, binding with remarkable specificity and strength to avidin and streptavidin proteins. This interaction is the cornerstone of many biochemical purification and detection methods. The polyethylene glycol (PEG) linker, specifically a pentamer in this case (PEG5), is a hydrophilic spacer that confers several advantageous properties. It increases the aqueous solubility of the probe, prevents steric hindrance, and minimizes non-specific binding, thereby improving the probe's performance in complex biological mixtures. The terminal hydroxyl group (-OH) provides a reactive site for conjugation to a wide array of molecules, such as small molecule inhibitors, metabolites, or other bioactive compounds, allowing for the creation of customized probes to investigate specific biological questions.

In a typical affinity-based target identification workflow, a small molecule of interest is functionalized with this compound. This newly created probe is then introduced into a cellular lysate or a living cell system. The probe binds to its protein target(s), and the resulting protein-probe complexes are captured on a solid support functionalized with avidin or streptavidin. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. This approach allows for the unbiased identification of the cellular targets of a drug or bioactive compound.

Proximity-dependent labeling techniques like BioID utilize a similar principle but offer the advantage of identifying not only direct binding partners but also proteins in close proximity to a protein of interest. In this method, a protein of interest is fused to a promiscuous biotin ligase. When biotin is supplied, the ligase activates it, and the reactive biotin then labels nearby proteins. While not a direct application of this compound as the primary probe, the principles of biotin-streptavidin interaction for subsequent purification are central to this technique.

Below is an illustrative data table showcasing the kind of results that can be obtained from an affinity-based protein profiling experiment using a hypothetical chemical probe derived from this compound.

Identified Protein Gene Symbol Function Significance in Target Identification
Cyclin-dependent kinase 2CDK2Cell cycle regulationA known target for many cancer therapeutics. Its identification validates the probe's ability to bind to its intended target.
Mitogen-activated protein kinase 1MAPK1Signal transductionA key protein in cellular signaling pathways. Its identification suggests potential off-target effects or a polypharmacological profile of the parent molecule.
Heat shock protein 90HSP90Protein folding and stabilityA molecular chaperone often associated with cancer. Its interaction could indicate a role for the parent molecule in protein quality control pathways.
Carbonic anhydrase 2CA2pH regulationA common off-target protein. Its presence can help in assessing the specificity of the chemical probe.

This table is a representative example of data generated in such experiments and does not reflect the results of a single, specific study.

PROTAC Linker Design and Utilization

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Instead of merely inhibiting the function of a target protein, PROTACs are designed to induce its degradation via the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. axispharm.com

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. axispharm.com this compound is a valuable building block for the synthesis of PROTAC linkers, particularly for research and development purposes.

The PEG5 component of this compound offers several advantages in PROTAC design. Polyethylene glycol linkers are known to enhance the aqueous solubility of PROTACs, which is often a challenge for these relatively large molecules. precisepeg.com The flexibility of the PEG chain can also be crucial for allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. nih.gov The defined length of the PEG5 linker (five ethylene (B1197577) glycol units) allows for systematic studies on the optimal linker length for a given target and E3 ligase pair.

The biotin moiety in a this compound-derived linker serves as a valuable tool for in vitro studies and assay development. For instance, a biotinylated PROTAC can be used in pull-down assays to confirm the formation of the ternary complex or to study the binding kinetics of the PROTAC with its target and the E3 ligase. The strong and specific interaction between biotin and streptavidin can be exploited to immobilize the PROTAC on a solid support for these biochemical assays.

The synthesis of a PROTAC using a this compound linker would typically involve activating the terminal hydroxyl group to make it reactive towards a functional group on either the target protein ligand or the E3 ligase ligand. The other ligand would then be coupled to the other end of the linker.

The following table provides a hypothetical example of how a this compound linker could be incorporated into a PROTAC and the kind of data that would be generated to assess its performance.

PROTAC Component Description
Target Ligand A small molecule that binds to the Bromodomain-containing protein 4 (BRD4).
E3 Ligase Ligand Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
Linker Derived from this compound.
Resulting PROTAC BRD4-Biotin-PEG5-Pomalidomide
Assay Metric Result Interpretation
BRD4 Degradation Assay DC50 (Concentration for 50% degradation)50 nMThe PROTAC effectively induces the degradation of BRD4 at a nanomolar concentration.
Ternary Complex Formation Biotin Pull-down AssaySuccessful pull-down of CRBN and BRD4Confirms that the PROTAC can simultaneously bind to both the target protein and the E3 ligase.
Cell Viability Assay IC50 (Concentration for 50% inhibition of cell growth)100 nMThe degradation of BRD4 by the PROTAC leads to a reduction in cancer cell viability.

This table is a representative example of data generated in such experiments and does not reflect the results of a single, specific study.

Analytical Techniques for Characterization of Biotin Peg5 Oh Conjugates in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for providing structural information and confirming the covalent attachment of the Biotin-PEG5-OH moiety to a target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of this compound conjugates. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can confirm the successful formation of the conjugate.

In a typical ¹H-NMR spectrum of a this compound conjugate, specific proton signals are expected that are characteristic of both the biotin (B1667282) and the polyethylene (B3416737) glycol (PEG) components. The presence of these distinct peaks in the final product's spectrum, which are also present in the spectra of the starting reagents, provides strong evidence of successful conjugation.

Key diagnostic signals include:

PEG Chain Protons: A prominent, repeating signal is typically observed around 3.6 ppm, corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-) of the PEG5 linker.

Biotin Moiety Protons: Signals corresponding to the protons on the biotin ring structure are observed further downfield. For instance, protons adjacent to the urea (B33335) carbonyls and the sulfur atom appear at distinct chemical shifts. Research on similar biotin-conjugated polymers has identified methane (B114726) protons at approximately 4.02 and 3.9 ppm and urea protons around 6.6 ppm as indicative of the biotin group. researchgate.net

Conjugation Site Signals: A shift in the resonance of protons at the site of conjugation can also be observed, providing direct evidence of the covalent bond formation.

Table 1: Representative ¹H-NMR Chemical Shifts for Biotin-PEG Conjugates

Molecular Moiety Proton Environment Typical Chemical Shift (ppm)
PEG Linker Ethylene Glycol (-O-CH₂-CH₂-) ~3.6
Biotin Methane Protons ~3.9 - 4.1
Biotin Urea Protons ~6.6 - 6.7

By integrating the areas of these characteristic peaks, researchers can also estimate the ratio of the biotin moiety to the PEG linker or the target molecule, offering a preliminary quantification of the conjugation efficiency.

Mass spectrometry (MS) is an indispensable tool for the precise mass determination of this compound and its conjugates. It provides confirmation of identity, assessment of purity, and characterization of the final product. Due to the complexity and high molecular weight of many bioconjugates, soft ionization techniques are typically employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. slideshare.net It is widely used to analyze the reaction mixture, separate the final conjugate from unreacted starting materials, and confirm the molecular weight of the product. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the this compound conjugate. mdpi.com This level of precision is crucial for distinguishing between species with very similar nominal masses and for confirming the successful and specific modification of the target molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragmentation pattern provides detailed structural information about the molecule. For Biotin-PEG conjugates, MS/MS can be used to confirm the sequence of a peptide conjugate or to identify the site of biotinylation. Studies utilizing Biotin-PEG5-azide for proteomics have identified characteristic signature ions in MS/MS spectra, such as a fragment at m/z 227.0849 corresponding to the biotin moiety and another at m/z 270.1271 for a larger biotin-PEG fragment, which serve as diagnostic markers for successful labeling. chemrxiv.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly well-suited for analyzing large biomolecules like proteins. It has been successfully used to determine the average number of biotin-PEG linkers attached to an antibody, confirming the conjugation ratio. acs.org

Chromatographic Analysis (e.g., HPLC, SEC-HPLC)

Chromatographic methods are essential for the purification of this compound conjugates and for the analysis of their purity and homogeneity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the more polar this compound from less polar unreacted starting materials or the target molecule. Because the PEG chain itself does not have a strong UV chromophore, detection is often achieved using methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). sielc.com

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com It is an ideal method for analyzing bioconjugates, as the addition of the this compound linker to a larger molecule (like a protein) will increase its size, resulting in an earlier elution time from the column compared to the unconjugated molecule. SEC-HPLC is used to assess the purity of the conjugate, detect the presence of aggregates, and confirm successful conjugation. researchgate.net Interestingly, the PEGylation of molecules can sometimes lead to interactions with the SEC column matrix, causing retention times to be longer than predicted by molecular weight alone. researchgate.net Method development for PEGylated conjugates often involves optimizing the mobile phase, for example, by including additives like arginine to minimize these non-specific interactions and improve resolution. chromatographyonline.com

Table 2: Common Chromatographic Methods for this compound Conjugate Analysis

Technique Principle of Separation Primary Application
RP-HPLC Polarity Purification and purity assessment of small molecule conjugates.
SEC-HPLC Hydrodynamic Size Purity assessment, detection of aggregation, confirmation of bioconjugation.
LC-MS Polarity / Mass Purity assessment and definitive mass confirmation.

Quantitative Assays for Biotinylation Extent

Determining the degree of biotinylation, or the average number of this compound molecules conjugated to each target molecule (e.g., a protein), is crucial for ensuring batch-to-batch consistency and for understanding the functional properties of the conjugate.

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional colorimetric method. It relies on the displacement of the HABA dye from the binding pockets of avidin (B1170675), which results in a measurable change in absorbance at 500 nm. By comparing the absorbance change to a standard curve of free biotin, the concentration of biotin in the conjugate sample can be determined. While simple and rapid, this method can be prone to inaccuracies due to steric hindrance, where the target molecule may prevent the conjugated biotin from accessing the avidin binding site. nih.gov

Fluorescence-Based Assays: More sensitive and accurate methods often employ fluorescence. One approach involves the complete acid or enzymatic hydrolysis of the conjugate to liberate all biotin molecules. nih.gov The released biotin is then quantified using a sensitive detection system, such as HPLC coupled with a fluorescence detector after post-column reaction with a fluorescently labeled streptavidin derivative. nih.govnih.gov This hydrolysis-based method overcomes the steric hindrance limitations of the HABA assay, providing a more accurate measure of the total biotin content. nih.gov Another method involves monitoring the quenching of tryptophan fluorescence in avidin or streptavidin upon biotin binding. researchgate.net

Functional Assay Development and Validation for Conjugate Performance

A functional assay is essential to confirm that the this compound conjugate retains its primary biological activity: high-affinity binding to streptavidin or avidin. This validation is critical to ensure the conjugate will perform as expected in its intended application.

The development of a functional assay typically involves an immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA). A standard ELISA protocol to validate functionality might involve:

Immobilizing streptavidin onto the surface of a microtiter plate.

Incubating the plate with serial dilutions of the this compound conjugate.

Washing away any unbound conjugate.

Detecting the bound conjugate. If the conjugate is an enzyme (like HRP), a substrate can be added directly. If the conjugate is another protein, a primary antibody against that protein followed by a secondary, enzyme-labeled antibody is used for detection.

The resulting signal is proportional to the amount of functionally active biotin on the conjugate that is capable of binding to streptavidin. Other biophysical techniques like Surface Plasmon Resonance (SPR) can also be used to measure the binding kinetics (association and dissociation rates) of the conjugate to a streptavidin-coated sensor surface, providing a quantitative measure of its binding performance.

Imaging Techniques for Conjugate Localization in Research Models

When this compound is used to label molecules for biological imaging, specific techniques are required to visualize the location of the conjugate within cells or tissues. rsc.org The strategy typically relies on the high-affinity biotin-streptavidin interaction for signal generation.

Fluorescence Microscopy: The this compound labeled molecule of interest can be introduced to a cellular or tissue sample. Its location is then revealed by applying a fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy5). The intense fluorescence of the streptavidin conjugate allows for sensitive detection and high-resolution imaging of the biotinylated target's distribution via confocal or epifluorescence microscopy.

Positron Emission Tomography (PET): For in vivo imaging in animal models, the biotin-PEG linker can be part of a more complex pretargeting system. acs.org In one such strategy, a tumor-targeting antibody conjugated to a molecule like trans-cyclooctene (B1233481) (TCO) is administered first. After the antibody has localized to the tumor and cleared from circulation, a radiolabeled probe, such as [⁸⁹Zr]Zr-DFO-PEG5-Tz (a tetrazine attached to a PEG5 linker and a zirconium-89 (B1202518) chelator), is injected. The tetrazine reacts specifically with the TCO on the antibody at the tumor site, allowing for highly specific imaging of the tumor via PET. acs.org

Atomic Force Microscopy (AFM): At the single-molecule level, AFM can be used for "molecular recognition imaging" to localize individual avidin-biotin binding events on a surface, providing nanoscale resolution of the interaction. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Bioconjugation Chemistries

The terminal hydroxyl group (-OH) of Biotin-PEG5-OH serves as a versatile chemical handle for the development of innovative bioconjugation strategies. While the core biotin-avidin interaction is well-established, research is increasingly focused on creating more sophisticated and efficient methods for attaching the biotin-PEG moiety to a wide array of biomolecules and surfaces. biochempeg.com

One emerging area is the expansion of bioorthogonal chemistries. axispharm.com These are reactions that can occur in living systems without interfering with native biochemical processes. axispharm.com The hydroxyl group of this compound can be chemically modified into a variety of bioorthogonal reactive groups. For instance, it can be converted into an azide (B81097) or an alkyne to participate in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.combroadpharm.com These reactions provide high efficiency and specificity for labeling biomolecules in complex biological environments. axispharm.com

Another direction involves the creation of cleavable linkers. By introducing chemically or enzymatically labile bonds between the biotin-PEG chain and the target molecule, researchers can achieve controlled release of the conjugated payload. This is particularly relevant in drug delivery systems and in purification protocols where the gentle elution of the target molecule from a streptavidin matrix is desired.

Furthermore, the development of multi-functionalized Biotin-PEG linkers is a growing trend. Starting from this compound, synthetic strategies can be employed to add multiple, different reactive groups to the PEG chain. This would allow for the simultaneous or sequential conjugation of several different molecules, such as a targeting ligand, an imaging agent, and a therapeutic drug, onto a single scaffold.

Starting CompoundModificationResulting Reactive GroupPotential Bioconjugation Chemistry
This compoundTosylation followed by Azide substitutionBiotin-PEG5-N3 (Azide)Click Chemistry (CuAAC, SPAAC)
This compoundActivation to an ester (e.g., NHS ester)Biotin-PEG5-NHSAmine-reactive ligation (forms amide bond)
This compoundOxidationBiotin-PEG5-AldehydeHydrazide/Aminooxy ligation
This compoundConversion to a maleimide (B117702)Biotin-PEG5-MaleimideThiol-reactive ligation (Michael addition)
Table 1: Examples of Novel Reactive Groups Derived from this compound.

Integration with Advanced Material Science and Nanotechnology

The convergence of biotechnology with material science and nanotechnology offers exciting new avenues for the application of this compound. Its properties are ideal for the functionalization of surfaces and nanoparticles, enabling the creation of advanced materials for diagnostics, therapeutics, and biosensing. biochempeg.comresearchgate.net

In nanotechnology, this compound is used to modify the surface of various nanoparticles, such as quantum dots, gold nanoparticles, and iron oxide nanoparticles. researchgate.net The PEG spacer enhances the colloidal stability of these particles in biological fluids, preventing aggregation and non-specific binding. researchgate.net The terminal biotin (B1667282) provides a specific anchor point for attaching these nanoparticles to streptavidin-coated surfaces or to streptavidin-conjugated antibodies and enzymes. This strategy is central to the development of highly sensitive diagnostic assays and targeted drug delivery vehicles. biochempeg.comnih.gov For instance, nanoparticles functionalized with this compound can be used to deliver therapeutic agents specifically to cancer cells that have been pre-targeted with a streptavidin-conjugated antibody.

In the realm of material science, this compound is instrumental in the creation of functionalized surfaces for biosensors and microarrays. nih.gov The hydroxyl group can be used to covalently attach the molecule to treated surfaces like glass or silicon wafers. These biotinylated surfaces can then be used to immobilize proteins, DNA, or cells in a highly organized and specific manner via biotin-streptavidin interaction. nih.gov Research is exploring the use of longer PEG chains to control the spacing and orientation of immobilized biomolecules, which can significantly improve the performance of biosensors by reducing steric hindrance and enhancing accessibility. nih.gov

Nanomaterial/SurfaceFunctionalization StrategyKey Advantage of this compoundEmerging Application
Iron Oxide NanoparticlesSurface coating via siloxane chemistryImproves colloidal stability and provides a specific binding site. researchgate.netTargeted MRI contrast agents and magnetic cell separation.
Quantum DotsConjugation to surface functional groupsReduces non-specific binding and enhances biocompatibility. axispharm.comHigh-sensitivity cellular imaging and multiplexed diagnostics. axispharm.com
Lipid Bilayers (Liposomes)Incorporation of PEG-biotin functionalized lipids. nih.govControls spacing of binding sites and improves kinetics. nih.govDrug delivery vehicles and model membrane systems for biosensors.
Glass/Silicon SurfacesCovalent attachment via surface chemistryEnables ordered immobilization of biomolecules.High-density protein and DNA microarrays.
Table 2: Integration of this compound with Nanomaterials.

Application in High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, allowing for the rapid testing of thousands of compounds. nih.govrsc.org this compound and its derivatives are becoming increasingly important in the design and implementation of robust HTS assays.

The strong and specific biotin-streptavidin interaction is widely exploited for the immobilization of target molecules (e.g., proteins, enzymes, nucleic acids) onto microplates or beads. bioglyco.com By using a this compound linker, the target molecule is presented in a consistent orientation and at a defined distance from the surface, which can enhance its biological activity and accessibility to test compounds. The PEG spacer minimizes non-specific interactions that could lead to false positives, a common issue in HTS. nih.gov

Emerging methodologies in HTS, such as those based on microarrays or bead-based assays, heavily rely on such specific immobilization techniques. For example, in screening for enzyme inhibitors, an enzyme can be biotinylated and captured on a streptavidin-coated plate. bioglyco.com A library of potential inhibitors is then added, and enzyme activity is measured. This format allows for efficient washing steps and easy automation.

Furthermore, the development of novel bioconjugation chemistries, as discussed in section 7.1, directly fuels innovation in HTS. For instance, using "click chemistry" to attach a Biotin-PEG5-azide derivative to a library of compounds allows for the rapid generation of biotinylated molecules for screening purposes. bioglyco.com This approach is valuable for identifying polymers with specific protein-binding properties or for screening large chemical libraries against a biological target. bioglyco.comrsc.org Technologies like Förster Resonance Energy Transfer (FRET) can be combined with these platforms to enable a rapid and sensitive readout for binding events. rsc.org

Q & A

Q. What are the structural components of Biotin-PEG5-OH, and how do they contribute to its functionality in experimental systems?

this compound consists of three key components:

  • Biotin : A vitamin (vitamin B7) that binds with high affinity to streptavidin/avidin, enabling applications in affinity-based assays and biomolecular capture .
  • PEG5 (5-unit polyethylene glycol) : Enhances solubility, reduces nonspecific binding, and provides spatial flexibility to mitigate steric hindrance during biotin-streptavidin interactions .
  • Hydroxyl (-OH) : A reactive group for covalent conjugation with carboxylic acids, amines, or other functionalized molecules via esterification or etherification . Methodological Insight: When designing conjugation protocols, the hydroxyl group’s reactivity requires activation (e.g., using carbodiimide chemistry) for coupling to target molecules.

Q. What are the primary research applications of this compound in biomedical studies?

  • Biomolecule Immobilization : Conjugation of proteins, antibodies, or nucleic acids to surfaces (e.g., biosensors) via biotin-streptavidin bridges .
  • Drug Delivery Systems : PEG spacers improve solubility and pharmacokinetics of biotinylated drugs, enabling targeted delivery .
  • Pull-Down Assays : Isolation of biotin-tagged complexes (e.g., protein-protein interactions) using streptavidin-coated beads . Methodological Insight: For pull-down assays, optimize blocking buffers (e.g., BSA or free biotin) to reduce nonspecific binding .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Validates PEG chain length and biotin-hydroxyl linkage .
  • Mass Spectrometry (MS) : Confirms molecular weight and detects impurities .
  • HPLC : Assesses purity (>95% recommended for reproducible experiments) . Methodological Insight: Include a negative control (unmodified PEG) in characterization workflows to distinguish PEG-related peaks in spectral data .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to amine-containing biomolecules?

  • Reaction Conditions : Use pH 7–8 (borate or phosphate buffers) to favor nucleophilic attack by primary amines. Avoid Tris buffers, as they compete for reactive groups .
  • Molar Ratio : Start with a 5:1 (this compound:target molecule) ratio to account of PEG’s steric effects .
  • Activation Agents : Employ EDC/NHS chemistry to activate the hydroxyl group, followed by quenching with glycine to terminate reactions . Validation: Confirm conjugation via MALDI-TOF MS or a shift in retention time during HPLC .

Q. What experimental factors could lead to inconsistent results in pull-down assays using this compound-tagged proteins?

  • Steric Hindrance : Long PEG spacers (e.g., PEG5 vs. PEG3) may reduce streptavidin binding efficiency. Test shorter PEG variants if capture fails .
  • Biotin Accessibility : Ensure biotin is not buried in the protein’s tertiary structure. Use denaturing conditions (e.g., 1% SDS) during binding if necessary .
  • Buffer Interference : High salt concentrations (>500 mM NaCl) or detergents (e.g., Tween-20) may weaken streptavidin-biotin binding. Titrate detergent levels .

Q. What methodologies are recommended for quantifying biotinylation efficiency in this compound-conjugated antibodies?

  • HABA Assay : Measures biotin occupancy by monitoring absorbance at 500 nm after HABA dye displacement from streptavidin .
  • Fluorescent Streptavidin Probes : Use FITC-labeled streptavidin to quantify bound biotin via fluorescence intensity (normalize to antibody concentration) .
  • LC-MS/MS : Directly quantify this compound modifications on tryptic peptides .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent PEG hydrolysis. Avoid freeze-thaw cycles .
  • pH Stability : PEG5-OH degrades at pH < 4 or > 10. Use neutral buffers for long-term experiments .
  • Light Exposure : Biotin is light-sensitive; store solutions in amber vials . Validation: Monitor degradation via HPLC every 3 months for stored batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.